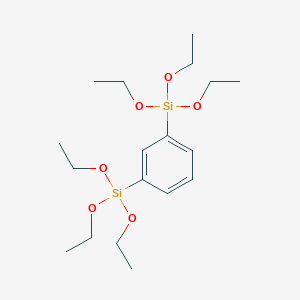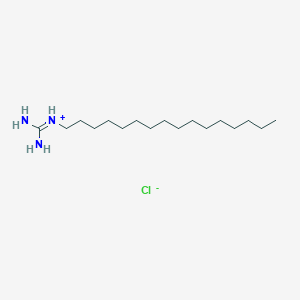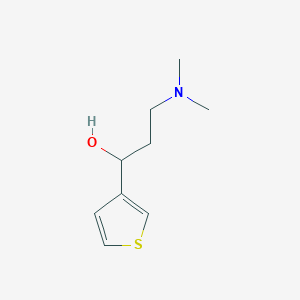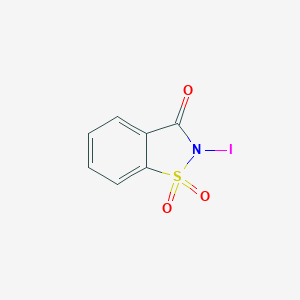
N-Iodosaccharin
Descripción general
Descripción
N-Iodosaccharin (NISac) is a derivative of saccharin, a well-known artificial sweetener. It is an iodine-containing compound that has gained attention in organic synthesis due to its utility as a reagent in various chemical transformations. NISac has been shown to be a versatile catalyst and reagent in the synthesis of different organic compounds, including halohydrins, oxazines, and saccharin derivatives .
Synthesis Analysis
The synthesis of N-Iodosaccharin is not directly described in the provided papers. However, it can be inferred that similar to other N-halosaccharins, NISac could be prepared from saccharin through halogenation reactions. For instance, N-Thiocyanatosaccharin is prepared from saccharin in two steps with a 71% overall yield . This suggests that NISac might also be synthesized through a straightforward procedure, potentially involving the introduction of iodine into the saccharin molecule.
Molecular Structure Analysis
The molecular structure of N-Iodosaccharin has been examined through X-ray diffraction and NMR, revealing that it forms electron-donor-acceptor (EDA) complexes with various ligands. These complexes are stable, crystalline compounds where the ligand is bound to the iodine atom in a nearly linear arrangement. The N–I bond in the halosaccharin moiety is not always coplanar with the isothiazole ring, indicating a degree of flexibility in the molecule. Quantum-chemical calculations, including DFT, have been used to model these complexes, showing that the computed geometry fits better when optimized in a polar solvent continuum rather than in vacuum .
Chemical Reactions Analysis
N-Iodosaccharin has been utilized in a variety of chemical reactions. It acts as a catalyst for the formal [2+4] cycloaddition of imines and enones to form 1,3-oxazines with high yields and without by-product formation. The catalyst can be recovered and reused without loss of efficiency . Additionally, NISac has been used for the iodination of aromatic compounds in room temperature ionic liquids, even allowing for the iodination of less activated arenes such as toluene under mild conditions . It also reacts with electron-deficient alkenes to yield halohydrins with high antistereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Iodosaccharin are inferred from its reactivity and stability in various reactions. It is a crystalline compound that can form stable complexes with ligands, indicating solid-state stability. Its reactivity in catalyzing cycloaddition reactions and in promoting iodination under mild conditions suggests that it is a reactive iodine(III) species with potential applications in a wide range of organic transformations .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Halogen-Bonded Complexes
- Summary of the Application : N-Iodosaccharin is used in the synthesis of halogen-bonded complexes, which are utilized across a myriad of synthetic chemistry fields . These complexes are similar to Barluenga’s reagent, which is ubiquitous in halogenation reactions .
- Methods of Application or Experimental Procedures : The preparation of these halogen-bonded complexes involves mechanochemical processes . This method is more environmentally conscious as it generally avoids the use of solvents or uses vanishingly small amounts of ethyl acetate in a liquid-assisted grinding approach .
- Results or Outcomes : The prepared mechanochemical materials were used in the iodination of antipyrine, demonstrating their potential use as surrogates for Barluenga’s reagent in both solution and solid-state syntheses .
Application 2: Catalyst for Organic Transformations
- Summary of the Application : N-Iodosaccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Methods of Application or Experimental Procedures : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results or Outcomes : These saccharin derivatives act as a source of CO, NH2, SCN, SCF3 and nitro groups . They have been used in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Application 3: Transformation of Alkenes
- Summary of the Application : N-Iodosaccharin has been found to be a more potent source of I+ than succinimide . This makes it useful in the transformation of alkenes .
- Methods of Application or Experimental Procedures : The review does not provide specific experimental procedures for this application .
- Results or Outcomes : The alkenes were transformed to the corresponding adducts of iodine and nucleophile as by N-iodosaccharin .
Safety And Hazards
N-Iodosaccharin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQROJYWLWDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429054 | |
| Record name | N-Iodosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Iodosaccharin | |
CAS RN |
86340-94-5 | |
| Record name | N-Iodosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086340945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iodosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodosaccharin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-IODOSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
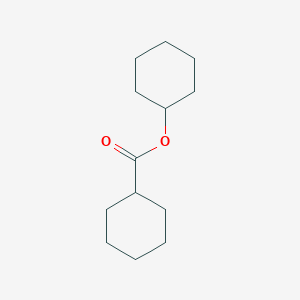
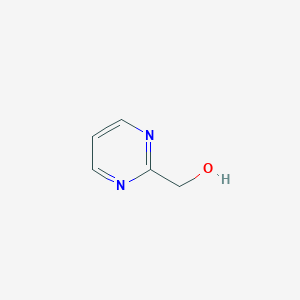
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)


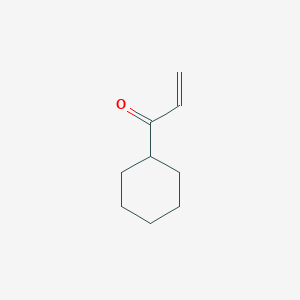

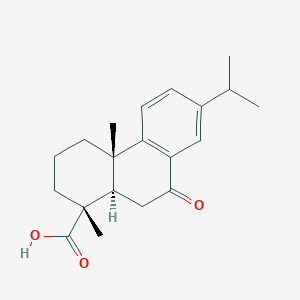
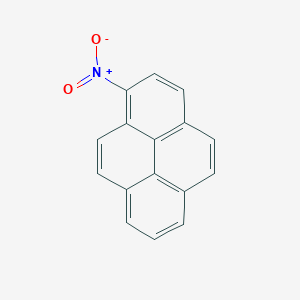
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
